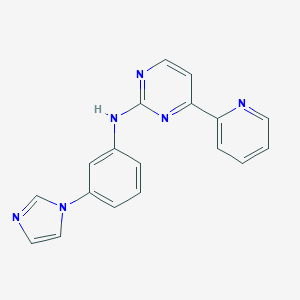

N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine

概览

描述

N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical component of the B-cell receptor signaling pathway, which is required for the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

作用机制

BTK is a non-receptor tyrosine kinase that is activated upon binding of the B-cell receptor to antigens. BTK phosphorylates downstream signaling molecules, leading to the activation of various pathways that promote B-cell survival and proliferation. N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine inhibits BTK by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules.

生化和生理效应

In addition to its effects on B-cell signaling, N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine has been shown to inhibit the activity of other kinases, such as JAK2 and FLT3, which are involved in the development and progression of other types of cancer. N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine has also been shown to have anti-inflammatory effects, as it inhibits the production of cytokines by immune cells.

实验室实验的优点和局限性

One advantage of N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine is its specificity for BTK, which reduces the risk of off-target effects and toxicity. However, N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine has a relatively short half-life and requires frequent dosing in preclinical models. Additionally, the optimal dosing regimen and combination with other agents are still being investigated.

未来方向

For the development of N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine include the evaluation of its efficacy in clinical trials for the treatment of CLL and MCL. Additionally, the potential of N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine in combination with other agents, such as immune checkpoint inhibitors and other kinase inhibitors, is being investigated. The development of more potent and selective BTK inhibitors is also an area of active research.

科研应用

N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine inhibits BTK activity and downstream signaling pathways in B-cells, leading to apoptosis (programmed cell death) and decreased proliferation. In vivo studies have demonstrated that N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine is effective in reducing tumor growth and prolonging survival in mouse models of CLL and MCL.

性质

CAS 编号 |

112675-52-2 |

|---|---|

产品名称 |

N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine |

分子式 |

C18H14N6 |

分子量 |

314.3 g/mol |

IUPAC 名称 |

N-(3-imidazol-1-ylphenyl)-4-pyridin-2-ylpyrimidin-2-amine |

InChI |

InChI=1S/C18H14N6/c1-2-8-20-16(6-1)17-7-9-21-18(23-17)22-14-4-3-5-15(12-14)24-11-10-19-13-24/h1-13H,(H,21,22,23) |

InChI 键 |

SERDALJOTOQTDL-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C2=NC(=NC=C2)NC3=CC(=CC=C3)N4C=CN=C4 |

规范 SMILES |

C1=CC=NC(=C1)C2=NC(=NC=C2)NC3=CC(=CC=C3)N4C=CN=C4 |

其他 CAS 编号 |

112675-52-2 |

同义词 |

N-(3-(1H-imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine NIMP-PPA |

产品来源 |

United States |

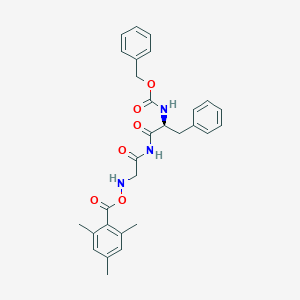

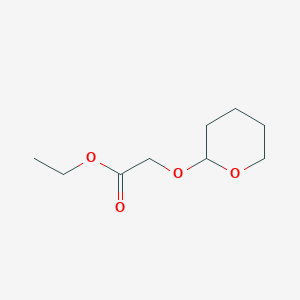

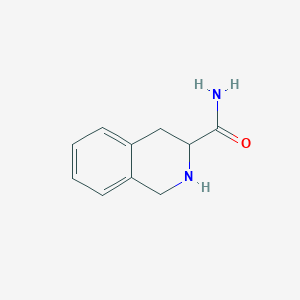

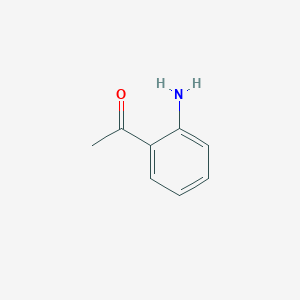

Synthesis routes and methods

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate](/img/structure/B46721.png)